(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate
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Description
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Biological Activity
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, synthesis methods, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a chloro and methyl group, alongside a phenylcarbamate moiety. Its molecular weight is approximately 315.76 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: The initial step often includes the cyclocondensation of phenyl hydrazine with ethyl acetoacetate to form the corresponding pyrazolone derivative.
- Chloroformylation: The resultant pyrazolone undergoes chloroformylation through Vilsmeier-Haack reaction conditions to introduce the chloro substituent.
- Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with phenyl isocyanate.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antifungal properties. A study reported that compounds with similar structures demonstrated activity against Fusarium oxysporum, with effective concentrations (EC50) ranging from 6 to 9 µg/mL, indicating promising antifungal potential .
Analgesic and Anti-inflammatory Effects
Compounds related to this compound have been evaluated for analgesic and anti-inflammatory activities. Studies using carrageenan-induced paw edema models demonstrated that these compounds can significantly reduce inflammation and pain responses .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Antifungal Efficacy: In a study examining various pyrazole derivatives against Fusarium species, it was found that certain compounds exhibited over 80% inhibition at low concentrations .
- Anticancer Activity: A series of experiments showed that pyrazole derivatives could inhibit tumor growth in animal models, suggesting their potential as anticancer agents .
Data Summary
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-22-17(19)15(16(21-22)13-8-4-2-5-9-13)12-24-18(23)20-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCLJHRJMBOLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.